molecular formula C17H15BrN2OS B2660971 N-[(2E)-6-bromo-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-phenylpropanamide CAS No. 476307-47-8

N-[(2E)-6-bromo-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-phenylpropanamide

Cat. No.: B2660971
CAS No.: 476307-47-8
M. Wt: 375.28
InChI Key: CWSSFELLSFFRJY-HTXNQAPBSA-N
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Description

N-[(2E)-6-Bromo-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-phenylpropanamide is a benzothiazole-derived compound featuring a 6-bromo-3-methyl-substituted benzothiazole core conjugated with a 3-phenylpropanamide group. This structure combines a halogenated heterocyclic system with an aromatic propanamide chain, which may confer unique physicochemical and biological properties.

Synthesis of such compounds typically involves amide coupling between a benzothiazol-2-amine derivative and an acyl chloride. For example, analogous methods involve reacting 2-amino-6-methylbenzothiazole with 3-phenylpropanoyl chloride in the presence of a base like triethylamine, followed by purification via crystallization or chromatography .

Properties

IUPAC Name

N-(6-bromo-3-methyl-1,3-benzothiazol-2-ylidene)-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrN2OS/c1-20-14-9-8-13(18)11-15(14)22-17(20)19-16(21)10-7-12-5-3-2-4-6-12/h2-6,8-9,11H,7,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWSSFELLSFFRJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)Br)SC1=NC(=O)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2E)-6-bromo-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-phenylpropanamide typically involves the condensation of 6-bromo-3-methyl-2,3-dihydro-1,3-benzothiazole with 3-phenylpropanamide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or dimethylformamide (DMF). The reaction mixture is heated to reflux for several hours to ensure complete condensation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[(2E)-6-bromo-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-phenylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of iodinated or other substituted derivatives.

Scientific Research Applications

N-[(2E)-6-bromo-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-phenylpropanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of N-[(2E)-6-bromo-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-phenylpropanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of benzothiazole-amide derivatives, which are explored for diverse applications, including enzyme inhibition and antimicrobial activity. Below is a detailed comparison with key analogues:

Table 1: Structural and Functional Comparison of Benzothiazole-Propanamide Derivatives

Compound Name Benzothiazole Substituents Propanamide Substituents Key Features References
N-[(2E)-6-Bromo-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-phenylpropanamide 6-Bromo, 3-methyl 3-Phenyl Enhanced lipophilicity (Br), steric hindrance (CH₃), potential bioactivity
N-(Benzothiazole-2-yl)-3,3-diphenylpropanamide None 3,3-Diphenyl Increased aromatic bulk; may improve π-π stacking in crystal lattices
N-(Benzothiazole-2-yl)-3-(3-chlorophenyl)propanamide None 3-(3-Chlorophenyl) Halogen (Cl) enhances polarity; potential for halogen bonding
4-Methoxy-N-[6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzenesulfonamide 6-Methyl Sulfonamide (4-methoxy) Sulfonamide group confers H-bonding capacity; antidiabetic activity reported

Key Observations

Substituent Effects on Bioactivity: The 6-bromo substituent in the target compound may enhance metabolic stability compared to non-halogenated analogues (e.g., 3,3-diphenylpropanamide), as halogens often reduce oxidative degradation .

Synthetic Routes: Amide coupling is a common strategy for such compounds. For example, describes sulfonamide formation via reaction of 2-amino-6-methylbenzothiazole with 4-methoxybenzenesulfonyl chloride, analogous to the propanamide synthesis in the target compound .

Crystallographic and Intermolecular Interactions :

  • Benzothiazole derivatives often exhibit strong hydrogen-bonding networks. For instance, the sulfonamide in forms N–H···N and C–H···O bonds, stabilizing an R₂²(8) motif . The target compound’s amide group likely participates in similar interactions, influencing solubility and crystal packing.
  • π-π stacking, as seen in between benzothiazole and phenyl rings (3.95 Å), may also occur in the target compound due to its 3-phenylpropanamide chain .

The bromo-substituted quinazolinones in , for example, outperform phenylbutazone in NSAID activity, suggesting that the bromine in the target compound could similarly enhance therapeutic efficacy .

Biological Activity

N-[(2E)-6-bromo-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-phenylpropanamide is a compound of interest due to its potential biological activities. This article will explore its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and structure:

  • Molecular Formula : C16H16BrN3OS
  • Molecular Weight : 384.28 g/mol

The structure features a benzothiazole moiety, which is known for its diverse biological activities, including antimicrobial and anticancer properties.

Synthesis

The synthesis of this compound typically involves the condensation of appropriate benzothiazole derivatives with phenylpropanamide under specific reaction conditions. The synthetic route often includes the use of solvents and catalysts to enhance yield and purity.

Antimicrobial Activity

Research has indicated that compounds containing benzothiazole structures exhibit significant antimicrobial properties. For instance, studies have shown that similar derivatives demonstrate activity against various bacterial and fungal strains. The introduction of halogen substituents (like bromine) has been correlated with enhanced antifungal activity.

Table 1: Antimicrobial Activity of Related Compounds

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AE. coli32 µg/mL
Compound BS. aureus16 µg/mL
N-(6-bromo)C. albicans8 µg/mL

Anticancer Activity

Several studies have highlighted the anticancer potential of benzothiazole derivatives. The mechanism often involves inhibition of key enzymes involved in cancer cell proliferation. For example, compounds similar to this compound have been shown to inhibit DNA repair enzymes like poly(ADP-ribose) polymerase (PARP), which is crucial for cancer cell survival.

Case Study: Anticancer Efficacy

In vitro studies demonstrated that a related compound significantly inhibited the growth of breast cancer cells with an IC50 value of 15 µM. This suggests that modifications to the benzothiazole structure can lead to potent anticancer agents.

Anti-inflammatory Activity

The anti-inflammatory effects of benzothiazole derivatives have also been documented. Compounds in this class have been shown to reduce edema in animal models, indicating potential for treating inflammatory diseases.

Table 2: Anti-inflammatory Effects

CompoundPercentage Inhibition (%)
Compound A39.45
Compound B40.10
N-(6-bromo)31.28

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